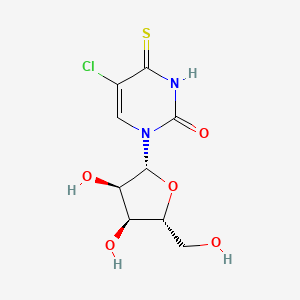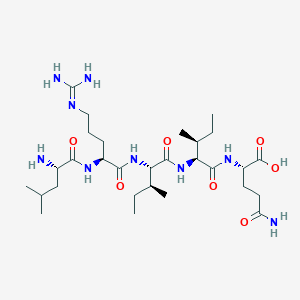
4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one is a chemical compound belonging to the pyrrolidinone family. Pyrrolidinones are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and synthetic utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in tuning the selectivity and efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学的研究の応用
4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential biological activity.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.
作用機序
The mechanism of action of 4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one include other pyrrolidinone derivatives such as:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-diones
- Prolinol
Uniqueness
What sets this compound apart from its analogs is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
925246-47-5 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
4-methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO2/c1-4-9(8(3)12)11-6-7(2)5-10(11)13/h7,9H,4-6H2,1-3H3 |
InChIキー |
PHRYFIZVQBLISX-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C)N1CC(CC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)
![2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189962.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14189964.png)





![1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14189992.png)


![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)
